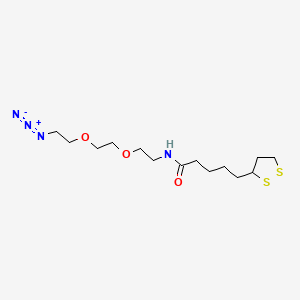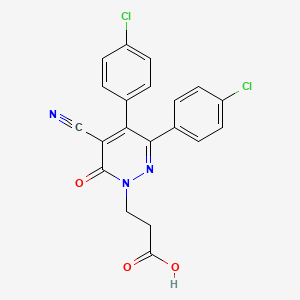
1(6H)-Pyridazinepropanoic acid, 3,4-bis(4-chlorophenyl)-5-cyano-6-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1(6H)-Pyridazinepropanoic acid, 3,4-bis(4-chlorophenyl)-5-cyano-6-oxo- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes a pyridazine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(6H)-Pyridazinepropanoic acid, 3,4-bis(4-chlorophenyl)-5-cyano-6-oxo- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.
Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced through a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion.
Formation of the Keto Group: The keto group can be introduced through oxidation reactions, such as the use of oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
1(6H)-Pyridazinepropanoic acid, 3,4-bis(4-chlorophenyl)-5-cyano-6-oxo- undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the keto group to an alcohol or reduce the cyano group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Condensation: Condensation reactions can lead to the formation of larger molecules through the combination of two or more smaller molecules with the elimination of a small molecule like water.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like cyanide or amines, and electrophiles like alkyl halides.
Condensation: Acid or base catalysts, heat, and sometimes dehydrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the keto group can form carboxylic acids, while reduction of the cyano group can form primary amines.
科学研究应用
1(6H)-Pyridazinepropanoic acid, 3,4-bis(4-chlorophenyl)-5-cyano-6-oxo- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1(6H)-Pyridazinepropanoic acid, 3,4-bis(4-chlorophenyl)-5-cyano-6-oxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
相似化合物的比较
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar heterocyclic structure and are known for their biological activities.
1H-Pyrazolo[3,4-c]pyridines: Another class of heterocyclic compounds with similar properties and applications.
1H-Pyrazolo[4,3-c]pyridines:
Uniqueness
1(6H)-Pyridazinepropanoic acid, 3,4-bis(4-chlorophenyl)-5-cyano-6-oxo- is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of chlorophenyl, cyano, and keto groups provides a versatile platform for chemical modifications and the development of new compounds with tailored properties.
属性
CAS 编号 |
102567-31-7 |
|---|---|
分子式 |
C20H13Cl2N3O3 |
分子量 |
414.2 g/mol |
IUPAC 名称 |
3-[3,4-bis(4-chlorophenyl)-5-cyano-6-oxopyridazin-1-yl]propanoic acid |
InChI |
InChI=1S/C20H13Cl2N3O3/c21-14-5-1-12(2-6-14)18-16(11-23)20(28)25(10-9-17(26)27)24-19(18)13-3-7-15(22)8-4-13/h1-8H,9-10H2,(H,26,27) |
InChI 键 |
ITBKPLJFKUNKSA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C(C(=O)N(N=C2C3=CC=C(C=C3)Cl)CCC(=O)O)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



silane](/img/structure/B14068866.png)
![2-(Ethylamino)-5-[(1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14068869.png)
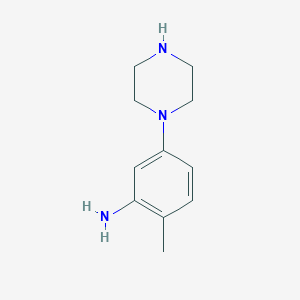
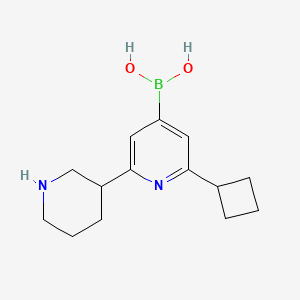
![4-[4-[4-[4-[[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one](/img/structure/B14068888.png)
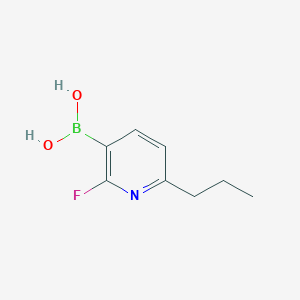
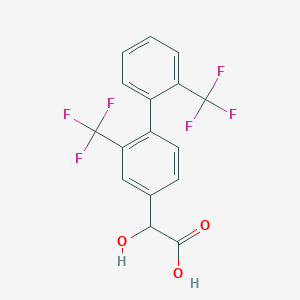
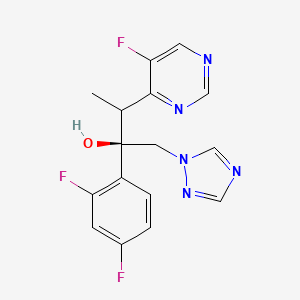
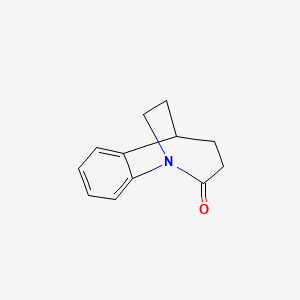
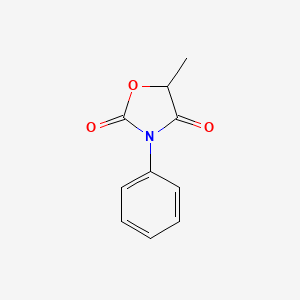
![2-Bromo-1-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-difluorobenzene](/img/structure/B14068934.png)
